

(2R,3R)-2-amino-3-methoxybutan-1-ol: A Review of Physicochemical Properties

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Compound of Interest

Compound Name: (2R,3R)-2-amino-3-methoxybutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for the chiral amino alcohol, **(2R,3R)-2-amino-3-methoxybutan-1-ol**. Due to the limited availability of experimentally determined data in public literature, this document primarily presents computed properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

A comprehensive search of scientific databases reveals a scarcity of experimentally determined physical properties for **(2R,3R)-2-amino-3-methoxybutan-1-ol**. The majority of available data is derived from computational models.

Table 1: Computed Physicochemical Properties of **(2R,3R)-2-amino-3-methoxybutan-1-ol**

Property	Value	Source
Molecular Formula	C5H13NO2	PubChem[1]
Molecular Weight	119.16 g/mol	PubChem[1]
Monoisotopic Mass	119.09463 Da	PubChem[1]
XLogP3-AA (Predicted)	-1.0	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	119.094629 g/mol	PubChem[1]
Topological Polar Surface Area	49.4 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	62.7	PubChem[1]
Isotope Atom Count	0	PubChem[1]
Defined Atom Stereocenter Count	2	PubChem[1]
Undefined Atom Stereocenter Count	0	PubChem[1]
Defined Bond Stereocenter Count	0	PubChem[1]
Undefined Bond Stereocenter Count	0	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]
Compound Is Canonicalized	Yes	PubChem[1]

Note: Properties such as melting point, boiling point, solubility, and specific optical rotation are not currently available from experimental sources in the public domain.

Experimental Protocols

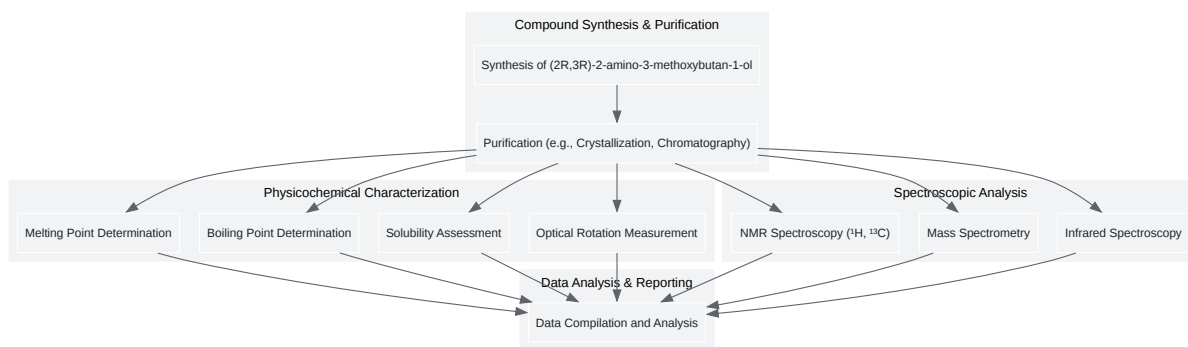
Detailed experimental protocols for the determination of the physical properties of **(2R,3R)-2-amino-3-methoxybutan-1-ol** are not described in the currently available literature. Standard analytical techniques for determining properties such as melting point (e.g., capillary melting point apparatus), boiling point (e.g., distillation), solubility (e.g., equilibrium solubility method), and optical rotation (e.g., polarimetry) would be applicable.

Signaling Pathways and Experimental Workflows

At present, there is no information available in scientific literature detailing the involvement of **(2R,3R)-2-amino-3-methoxybutan-1-ol** in any specific biological signaling pathways or established experimental workflows. Consequently, the creation of corresponding diagrams is not feasible.

Logical Relationship of Physicochemical Property Determination

While specific experimental data for the target compound is unavailable, the general workflow for characterizing a novel chemical entity is well-established. The following diagram illustrates the logical progression of experiments to determine key physical properties.



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Caption: General workflow for the determination of physicochemical properties.

This guide underscores the current knowledge gap regarding the physical properties of **(2R,3R)-2-amino-3-methoxybutan-1-ol** and highlights the need for experimental investigation to fully characterize this compound for its potential applications in research and development.

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References

- 1. PubChemLite - (2r,3r)-2-amino-3-methoxybutan-1-ol (C5H13NO2)
[pubchemlite.lcsb.uni.lu]

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